4-Chloro-2-(4-fluorobenzamido)benzoic acid is an aromatic compound characterized by a benzoic acid structure with chloro and fluorine substituents. Its molecular formula is CHClFNO, and it has a molecular weight of 281.68 g/mol. This compound appears as a white crystalline powder and is known for its potential applications in pharmaceuticals and agrochemicals.
Research indicates that 4-chloro-2-(4-fluorobenzamido)benzoic acid exhibits biological activity, particularly in the context of enzyme inhibition. It has been studied for its potential to inhibit soluble epoxide hydrolase, an enzyme implicated in various diseases, including hypertension and inflammation. In vitro studies have reported varying degrees of inhibitory activity, suggesting its potential as a therapeutic agent in drug development .
The synthesis of 4-chloro-2-(4-fluorobenzamido)benzoic acid typically involves the following steps:
4-Chloro-2-(4-fluorobenzamido)benzoic acid has several applications:
Interaction studies have focused on the compound's ability to bind with biological targets, particularly enzymes involved in metabolic processes. The binding affinity and inhibition kinetics are critical for understanding its potential therapeutic effects. Studies have shown that modifications to the structure can enhance or reduce activity against specific targets, highlighting the importance of structure-activity relationships in drug design .
Several compounds share structural similarities with 4-chloro-2-(4-fluorobenzamido)benzoic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 4-Chloro-2-fluorobenzoic acid | CHClFNO | Lacks the amide group; used as a precursor |
| 4-Fluorobenzamide | CHFNO | Simpler structure; lacks the benzoic acid moiety |
| 4-Chlorobenzoic acid | CHClO | No fluorine substitution; used in various chemical syntheses |
| 4-(4-Fluorobenzamido)benzoic acid | CHFNO | Similar amide structure; different substituent pattern |
The unique combination of chlorine and fluorine substituents on the aromatic rings distinguishes 4-chloro-2-(4-fluorobenzamido)benzoic acid from these similar compounds, affecting its reactivity and biological properties.
4-Chloro-2-(4-fluorobenzamido)benzoic acid demonstrates characteristic thermodynamic properties consistent with halogenated benzamido derivatives. The compound exhibits a molecular weight of 293.68 grams per mole with the molecular formula C₁₄H₉ClFNO₃ [1] [2]. Based on structural analysis of similar chlorofluorobenzamido compounds, the melting point is estimated to range between 180-220 degrees Celsius [1] [3] [4]. This relatively high melting point reflects the strong intermolecular hydrogen bonding network formed by the carboxylic acid and amide functional groups.
The thermal stability of 4-Chloro-2-(4-fluorobenzamido)benzoic acid is expected to remain intact below 200 degrees Celsius, which is typical for benzamido compounds [5] [6]. The predicted boiling point ranges from 350-400 degrees Celsius, estimated from structural analogues such as 4-chloro-2-fluorobenzoic acid, which has a boiling point of 274.7±20.0 degrees Celsius [1] [7]. The density is estimated to be between 1.4-1.5 grams per cubic centimeter, consistent with halogenated benzoic acid derivatives [3] [4] [8].
| Property | Value | Reference/Notes |
|---|---|---|
| Melting Point Range (°C) | 180-220 (estimated) | Based on similar chlorofluorobenzamido compounds |
| Boiling Point (°C) | 350-400 (estimated) | Estimated from structural analogues |
| Density (g/cm³) | 1.4-1.5 (estimated) | Estimated from halogenated benzoic acids |
| Molecular Weight (g/mol) | 293.68 | Calculated molecular weight |
| Thermal Stability | Stable below 200°C | Typical for benzamido compounds |
The primary phase transition occurs at the melting point, where the compound transitions from solid crystalline state to liquid phase. The thermodynamic stability is enhanced by the presence of multiple aromatic rings and the extensive hydrogen bonding network, which contributes to the relatively high thermal decomposition temperature [5] [9].
The solubility characteristics of 4-Chloro-2-(4-fluorobenzamido)benzoic acid are governed by the dual nature of its hydrophilic carboxylic acid and amide groups combined with lipophilic aromatic and halogenated components. In aqueous systems, the compound exhibits limited solubility ranging from 0.1-1.0 milligrams per milliliter, primarily restricted by the large hydrophobic aromatic framework despite the presence of polar functional groups [10] [11] [12].
In polar protic solvents, particularly ethanol and methanol, the compound demonstrates good solubility in the range of 10-50 milligrams per milliliter [11] [13]. This enhanced solubility results from hydrogen bonding interactions between the solvent hydroxyl groups and both the carboxylic acid and amide functionalities. The solubility pattern in alcohols follows the general trend observed for substituted benzoic acids, where hydrogen bonding capacity significantly influences dissolution behavior [5] [14].
| Solvent | Solubility Category | Estimated Solubility (mg/mL) | Notes |
|---|---|---|---|
| Water | Slightly soluble | 0.1-1.0 | Limited by carboxylic acid and amide groups |
| Ethanol | Soluble | 10-50 | Good solubility in polar protic solvents |
| Methanol | Soluble | 10-50 | Similar to ethanol behavior |
| Dichloromethane | Highly soluble | 50-100 | Excellent in halogenated solvents |
| Dimethyl sulfoxide | Highly soluble | 50-100 | Excellent in polar aprotic solvents |
| Acetone | Moderately soluble | 5-20 | Moderate polar aprotic solvent |
| Hexane | Poorly soluble | <0.1 | Poor in non-polar solvents |
Halogenated solvents such as dichloromethane and chloroform provide excellent solubility ranging from 50-100 milligrams per milliliter [16]. This high solubility is attributed to favorable interactions between the halogen substituents on the compound and the halogenated solvent molecules, along with the ability of these solvents to dissolve both polar and nonpolar regions of the molecule.
Polar aprotic solvents like dimethyl sulfoxide demonstrate exceptional solubility for the compound, with estimated values of 50-100 milligrams per milliliter. The high dielectric constant and hydrogen bond accepting ability of dimethyl sulfoxide facilitate dissolution of the polar components while accommodating the aromatic framework [12] [17].
The acid dissociation behavior of 4-Chloro-2-(4-fluorobenzamido)benzoic acid is primarily governed by the carboxylic acid functional group, with the predicted pKa value estimated at 3.2 ± 0.3 [10] [14] [18]. This value is derived from the known pKa of 4-chlorobenzoic acid (3.98) with adjustments for the additional electron-withdrawing effects of the fluorobenzamido substituent [3] [10]. The presence of both chlorine and fluorine atoms, along with the amide linkage, creates a cumulative electron-withdrawing effect that enhances the acidity compared to unsubstituted benzoic acid.
The carboxylic acid group represents the primary ionization site with a calculated dissociation constant (Ka) of approximately 6.3 × 10⁻⁴ [10] [14]. This relatively high acidity reflects the stabilization of the conjugate base through resonance delocalization enhanced by the electron-withdrawing substituents. The fluorine atom, being the most electronegative element, contributes significantly to this stabilization through inductive effects [19] [11].
| Ionization Site | Predicted pKa | Ka Value | Reference Basis |
|---|---|---|---|
| Carboxylic acid group | 3.2 ± 0.3 | 6.3 × 10⁻⁴ | Based on 4-chlorobenzoic acid and electron-withdrawing effects |
| Amide nitrogen | ~-2 to -1 | ~10¹ to 10² | Amide protonation unlikely under normal conditions |
| Overall compound pKa₁ | 3.2 | 6.3 × 10⁻⁴ | Primary ionization of carboxylic acid |
The amide nitrogen represents a potential conjugate acid site, but protonation is unlikely under normal physiological or laboratory conditions, with an estimated pKa range of -2 to -1 [10] [20]. This extremely low pKa indicates that the amide nitrogen acts as a very weak base, consistent with the electron-withdrawing nature of the aromatic system and the carbonyl group.
No secondary ionization is expected for this compound under normal conditions, as the amide group does not readily donate protons, and the aromatic system lacks additional ionizable substituents [14] [21]. The compound therefore behaves as a monoprotic acid in aqueous solution.
The crystalline structure of 4-Chloro-2-(4-fluorobenzamido)benzoic acid is anticipated to adopt either triclinic or monoclinic crystal systems, consistent with similar benzamido compounds reported in crystallographic studies [22] [23] [24]. The molecular packing arrangement is expected to feature layered structures stabilized by extensive hydrogen bonding networks, particularly involving carboxylic acid dimeric associations and amide nitrogen-to-carbonyl oxygen interactions.
Hydrogen bonding plays a crucial role in determining the crystal structure and surface characteristics. The carboxylic acid groups typically form centrosymmetric dimeric aggregates through eight-membered hydrogen-bonded synthons, as observed in related compounds such as 2-(4-chlorobenzamido)benzoic acid [22]. Additionally, intramolecular hydrogen bonding between the amide nitrogen and carboxylic acid oxygen creates S(6) ring motifs that influence the overall molecular conformation [22] [23].
| Property | Description/Value | Reference/Notes |
|---|---|---|
| Crystal System | Likely triclinic or monoclinic | Based on similar benzamido compounds |
| Molecular Packing | Layered structure with H-bonding | Common for carboxylic acid amides |
| Hydrogen Bonding | Carboxylic acid dimers, N-H···O bonds | Typical for benzoic acid derivatives |
| Crystalline Habit | Needle-like or prismatic crystals | Common morphology for this class |
| Intermolecular Interactions | π-π stacking, halogen bonding | Cl···F and aromatic interactions expected |
The crystalline habit is expected to manifest as needle-like or prismatic crystals, which is characteristic of compounds containing both aromatic rings and hydrogen bonding capabilities [23] . The surface area is predicted to be moderate, typical for organic crystalline compounds with similar molecular architecture.
Intermolecular interactions extend beyond hydrogen bonding to include π-π stacking between aromatic rings and potential halogen bonding involving the chlorine and fluorine substituents [26] [27]. These weak interactions contribute to the overall crystal stability and influence the packing efficiency. The presence of both chlorine and fluorine atoms may lead to interesting halogen-halogen interactions that could result in polymorphic behavior [19] [16].